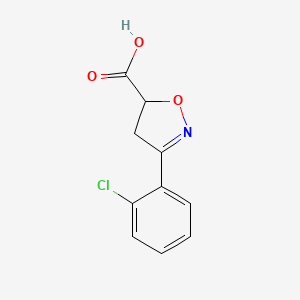

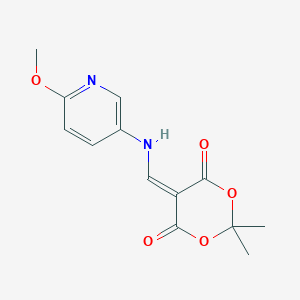

![molecular formula C8H12N2O6S B1351397 8,9,10-三羟基-7-羟甲基-2-硫代-6-氧杂-1,3-二氮杂-螺[4.5]癸环-4-酮 CAS No. 227458-60-8](/img/structure/B1351397.png)

8,9,10-三羟基-7-羟甲基-2-硫代-6-氧杂-1,3-二氮杂-螺[4.5]癸环-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

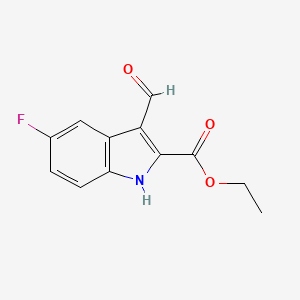

The compound “8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one” belongs to the class of organic compounds known as c-glycosyl compounds . These are glycosides in which a sugar group is bonded through one carbon to another group via a C-glycosidic bond .

Synthesis Analysis

Unfortunately, the synthesis analysis of this compound is not available in the retrieved data .Molecular Structure Analysis

The molecular structure of this compound includes a weight average of 264.256 and a monoisotopic weight of 264.041606816 . Its chemical formula is C8H12N2O6S .Chemical Reactions Analysis

The chemical reactions analysis of this compound is not available in the retrieved data .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a weight average of 264.256 and a monoisotopic weight of 264.041606816 . Its chemical formula is C8H12N2O6S .科学研究应用

新型抑制剂的发现和开发

该化合物在发现和开发一类新型 GlyT1 抑制剂中发挥了重要作用。这些化合物具有特定的 4-芳基-8-(2-羟基-2-苯基-环己基)-2,8-二氮杂-螺[4.5]癸环-1-酮结构,对 GlyT1 表现出有效的抑制作用,而不会影响 GlyT2 同工型。它们还对 μ-阿片受体和 Nociceptin/孤儿素 FQ 肽 (NOP) 受体表现出显着的选择性,这表明它们对治疗应用具有重要意义。值得注意的是,这类化合物显示出改善的代谢稳定性和药代动力学特征,使其成为进一步开发的有希望的候选者 (Alberati 等人,2006 年)。

合成和抗菌活性

该化合物已被用于合成各种新型杂环化合物,包括具有三嗪核的化合物。对这些合成化合物的微生物活性进行了探索,它们对革兰氏阳性菌和革兰氏阴性菌都表现出抑制作用。已经彻底研究了这些化合物的结构和光谱特征,为它们的潜在治疗应用提供了宝贵的见解 (Dabholkar 和 Ravi,2010 年)。

新型偶氮染料和金属螯合物

该化合物在新型偶氮染料及其相应的金属螯合物的合成中发挥了至关重要的作用。这些偶氮染料是通过特定衍生物的重氮化并与该化合物偶联而制成的,已经检查了它们的抗菌活性。此项探索不仅突出了它们在医学应用中的潜力,而且还有助于理解这些化合物的构效关系 (Awad 等人,2007 年)。

在合成和抗菌筛选中的应用

该化合物的结构在新型 6-乙氧基-6-氧化-3-氧代(硫代)(亚氨基)-5-取代-2,7-二氢-1,2,4-三唑并[3,4-e][1,2,3]二氮杂膦的一锅合成和表征中至关重要。这些化合物进行了抗菌筛选,特定变体对测试的细菌和真菌菌株显示出明显更高的效果。这突出了该化合物在合成具有潜在治疗用途的药物中的重要性 (Ali 和 Assiri,2021 年)。

作用机制

Target of Action

The primary target of 8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose.

Mode of Action

The exact mode of action of this compound on its target is currently not available . .

Biochemical Pathways

The biochemical pathways affected by this compound are not available . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently not available . These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body.

Result of Action

The molecular and cellular effects of the compound’s action are currently not available . .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently not available . Such factors could include pH, temperature, and the presence of other molecules or ions in the environment.

未来方向

属性

IUPAC Name |

(5S,7R,8S,9S,10R)-8,9,10-trihydroxy-7-(hydroxymethyl)-2-sulfanylidene-6-oxa-1,3-diazaspiro[4.5]decan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O6S/c11-1-2-3(12)4(13)5(14)8(16-2)6(15)9-7(17)10-8/h2-5,11-14H,1H2,(H2,9,10,15,17)/t2-,3-,4+,5-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWLGQKSTDZKFN-WWHASAIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C2(O1)C(=O)NC(=S)N2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@]2(O1)C(=O)NC(=S)N2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one | |

CAS RN |

227458-60-8 |

Source

|

| Record name | 8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02964 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

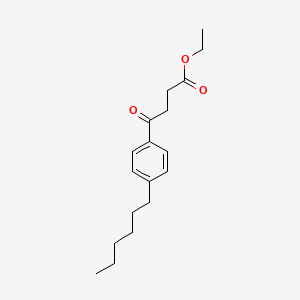

![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)

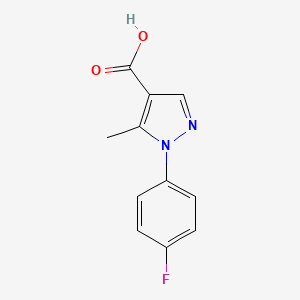

![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)